

# The Enduring Legacy of Glycyrrhizic Acid: A Journey Through Traditional Medicine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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A Technical Guide for Researchers and Drug Development Professionals

## Introduction

**Glycyrrhizic acid**, the primary active saponin in licorice root (*Glycyrrhiza* species), boasts a rich and extensive history in traditional medicine, spanning millennia and diverse cultures. From the papyri of ancient Egypt to the foundational texts of Traditional Chinese Medicine (TCM) and Ayurveda, the sweet root has been revered for its wide-ranging therapeutic properties. This technical guide provides an in-depth exploration of the historical context of **glycyrrhizic acid**, bridging the gap between its traditional applications and modern scientific understanding. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its traditional preparations, quantitative analysis, and the experimental validation of its historical uses.

## Historical Context and Traditional Uses

The use of licorice root is documented in some of humanity's earliest medical texts. Its application across different civilizations for similar ailments underscores its consistent and reproducible therapeutic effects.

- Ancient Egypt, Greece, and Rome: In ancient Egypt, licorice was used as a medicinal drink and was found in the tomb of King Tutankhamun.[1][2][3] The ancient Greeks learned of its uses from the Scythians, who chewed the root to quench thirst and enhance stamina.[4][5] Physicians like Hippocrates and Dioscorides documented its use for respiratory ailments,

such as coughs and sore throats, and for liver diseases.[4][5] Roman soldiers also carried licorice root for its thirst-quenching properties.[6] Pliny the Elder, a Roman author and naturalist, recommended it for asthma and mouth ulcers.[7]

- **Traditional Chinese Medicine (TCM):** Known as "Gan Cao" (甘草), meaning "sweet herb," licorice is one of the most frequently used herbs in TCM.[7] Its earliest mention dates back to the Shennong Ben Cao Jing (The Divine Farmer's Materia Medica), around 2300 BC.[7] In TCM, Gan Cao is considered a "guiding herb" that harmonizes the effects of other herbs in a formula, reduces their toxicity, and enhances their efficacy.[8][9] Its primary traditional uses in TCM include treating digestive issues like stomach ulcers, respiratory problems such as coughs and sore throats, and protecting the liver.[4][8] It is also used to tonify the "Qi" (vital energy) of the spleen and heart.[9][10]
- **Ayurvedic Medicine:** In Ayurveda, licorice is known as "Yashtimadhu" or "Mulethi." [10][11] It is recognized for its rejuvenating, anti-inflammatory, and expectorant properties.[10] Traditional Ayurvedic uses include treating respiratory conditions, digestive complaints like acidity and ulcers, and as a general tonic to improve strength and immunity.[12][13] It is also valued for its ability to improve skin complexion and as a brain tonic.[13]

A summary of the traditional uses of licorice root across different systems of medicine is presented in Table 1.

## Quantitative Data from Traditional and Modern Analysis

Understanding the concentration of **glycyrrhizic acid** in traditional preparations is key to contextualizing its historical use. While historical records lack the precise quantitative analysis available today, modern analytical techniques have allowed for the determination of **glycyrrhizic acid** content in both raw licorice root and various preparations.

Preparation/Product	Glycyrrhizic Acid Content	Reference
Raw Licorice Root (Glycyrrhiza glabra)	2.20% - 6.53%	[14]
Licorice Root (Geographically Diverse Samples)	22.2 - 32.3 mg/g	[15]
Licorice Extract Powder	79 - 113 mg/g	[15]
Licorice Block	44 - 98 mg/g	[15]
Licorice-containing Confectionery	0.26 - 7.9 mg/g	[15]
Licorice-containing Health Products	0.30 - 47.1 mg/g	[15]
Brewed Licorice Tea	up to 1203 mg/L	[8]
Yashtimadhu Churna	0.78%	[5]

Table 1: Quantitative Analysis of **Glycyrrhizic Acid** in Various Forms.

## Traditional Preparation Methods

The efficacy of traditional herbal remedies is intrinsically linked to their preparation methods. For licorice, decoctions and infusions were the most common forms of administration.

### Workflow for a Traditional Licorice Decoction



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Caption: A generalized workflow for preparing a traditional licorice root decoction.

## Ayurvedic Yashtimadhu Decoction

A common Ayurvedic method involves boiling one teaspoon of Yashtimadhu powder in 200-250 ml of water until the volume is reduced by half.<sup>[12]</sup> This decoction is often used for gargling to soothe throat inflammation.<sup>[12]</sup> Another approach uses a ratio of 1 part dried herb to 16 parts water, which is then simmered until reduced to 4 parts of the original volume.<sup>[16]</sup>

## Traditional Chinese Medicine (TCM) Gan Cao Preparation

In TCM, Gan Cao is often processed to modify its therapeutic properties. Raw Gan Cao (Sheng Gan Cao) is used for its cooling and detoxifying effects.<sup>[17]</sup> Honey-fried Gan Cao (Zhi Gan Cao or Mi Gan Cao) is prepared by stir-frying licorice slices with honey.<sup>[17][18]</sup> This preparation is considered more warming and is used to tonify the "Qi".<sup>[17]</sup>

## Experimental Protocols for Validating Traditional Uses

Modern scientific methods have been employed to investigate and validate the traditional therapeutic claims of **glycyrrhizic acid**. Below are detailed protocols for key experiments.

### Quantification of Glycyrrhizic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the quantitative analysis of **glycyrrhizic acid** in herbal preparations.<sup>[19][20][21]</sup>

#### 1. Sample Preparation:

- Accurately weigh approximately 2 grams of powdered licorice root or herbal formulation.
- Add 16 ml of methanol and sonicate for one hour to extract **glycyrrhizic acid**.
- Filter the solution through Whatman No. 41 filter paper.
- Evaporate the filtrate to dryness to obtain the residue.
- Dissolve a known amount of the dried residue in the mobile phase to achieve a concentration within the calibration range.

#### 2. Standard Preparation:

- Prepare a stock solution of a known concentration (e.g., 100 µg/mL) of **glycyrrhizic acid** standard in the mobile phase.
- Prepare a series of working standards by diluting the stock solution to concentrations ranging from 20 to 120 µg/mL.

### 3. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 45:55 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at 256 nm.
- Column Temperature: Ambient.

### 4. Analysis:

- Inject the standard solutions to generate a calibration curve of peak area versus concentration.
- Inject the sample solution and record the peak area.
- Calculate the concentration of **glycyrrhizic acid** in the sample by comparing its peak area to the calibration curve.

## In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay assesses the ability of **glycyrrhizic acid** to inhibit protein denaturation, a hallmark of inflammation.<sup>[1][13][22]</sup>

### 1. Reagents:

- 1% aqueous solution of egg albumin.
- Phosphate-buffered saline (PBS), pH 6.4.
- **Glycyrrhizic acid** solution of varying concentrations.
- Diclofenac sodium as a standard anti-inflammatory drug.

### 2. Procedure:

- Prepare the reaction mixture (5 mL total volume) by adding:

- 0.2 mL of 1% egg albumin solution.
- 2.8 mL of PBS (pH 6.4).
- 2.0 mL of varying concentrations of **glycyrrhizic acid** solution or standard drug.
- For the control, add 2.0 mL of distilled water instead of the sample.
- Incubate the mixtures at 37°C for 15 minutes.
- Heat the mixtures in a water bath at 70°C for 15 minutes.
- After cooling to room temperature, measure the absorbance of the solutions at 660 nm.

### 3. Calculation:

- The percentage inhibition of protein denaturation is calculated using the formula:
- % Inhibition =  $[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$

## In Vivo Hepatoprotective Activity: Carbon Tetrachloride (CCl<sub>4</sub>)-Induced Liver Injury Model

This animal model is widely used to evaluate the liver-protective effects of therapeutic agents.

[\[2\]](#)[\[9\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

### 1. Animal Model:

- Use male Sprague-Dawley rats (or a similar rodent model).
- Divide the animals into three groups: Control, CCl<sub>4</sub>-treated, and CCl<sub>4</sub> + **Glycyrrhizic acid**-treated.

### 2. Induction of Liver Injury:

- Induce liver fibrosis in the CCl<sub>4</sub> and CCl<sub>4</sub> + **Glycyrrhizic acid** groups by subcutaneous injection of a 40% solution of CCl<sub>4</sub> in olive oil (e.g., 0.3 mL/100 g body weight) twice a week for 8 weeks.
- The control group receives an equivalent volume of olive oil.

### 3. Treatment:

- Administer a 0.2% solution of **glycyrrhizic acid** in double-distilled water to the CCl<sub>4</sub> + **Glycyrrhizic acid** group by intraperitoneal injection (e.g., 3 mL per rat) three times a week, starting from the first week.

- The control and CCl<sub>4</sub> groups receive an equivalent volume of double-distilled water.

#### 4. Evaluation:

- At the end of the treatment period, collect blood samples to measure liver function enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
- Euthanize the animals and collect liver tissues for histopathological examination (e.g., H&E staining for general morphology and Sirius red staining for collagen deposition).

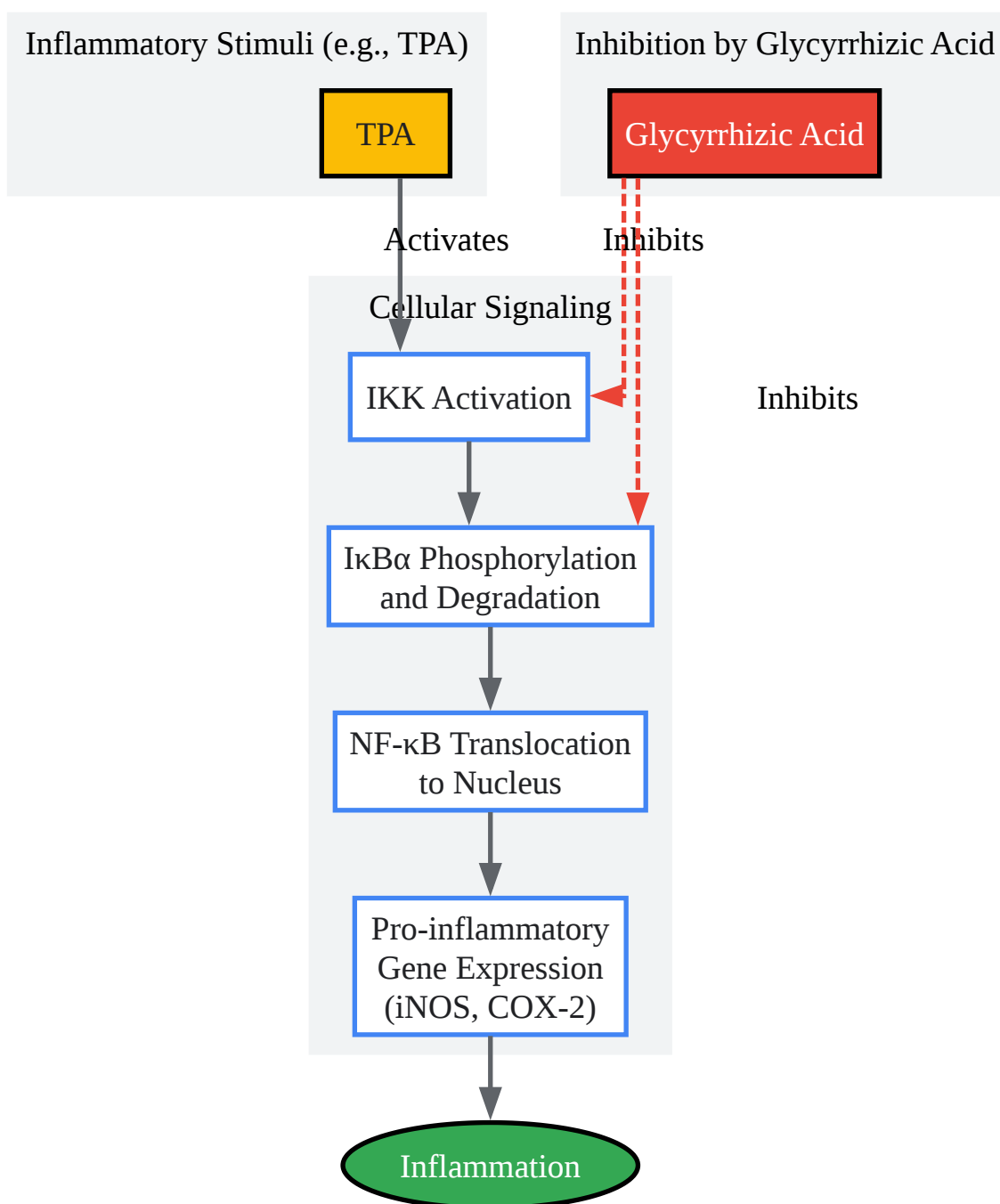
## Signaling Pathways and Mechanisms of Action

Modern research has elucidated the molecular mechanisms underlying the traditional therapeutic effects of **glycyrrhizic acid**, particularly its anti-inflammatory properties. Two key signaling pathways involved are the NF- $\kappa$ B and PI3K/Akt pathways.

### Inhibition of the NF- $\kappa$ B Signaling Pathway

The NF- $\kappa$ B pathway is a central regulator of inflammation. **Glycyrrhizic acid** has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)



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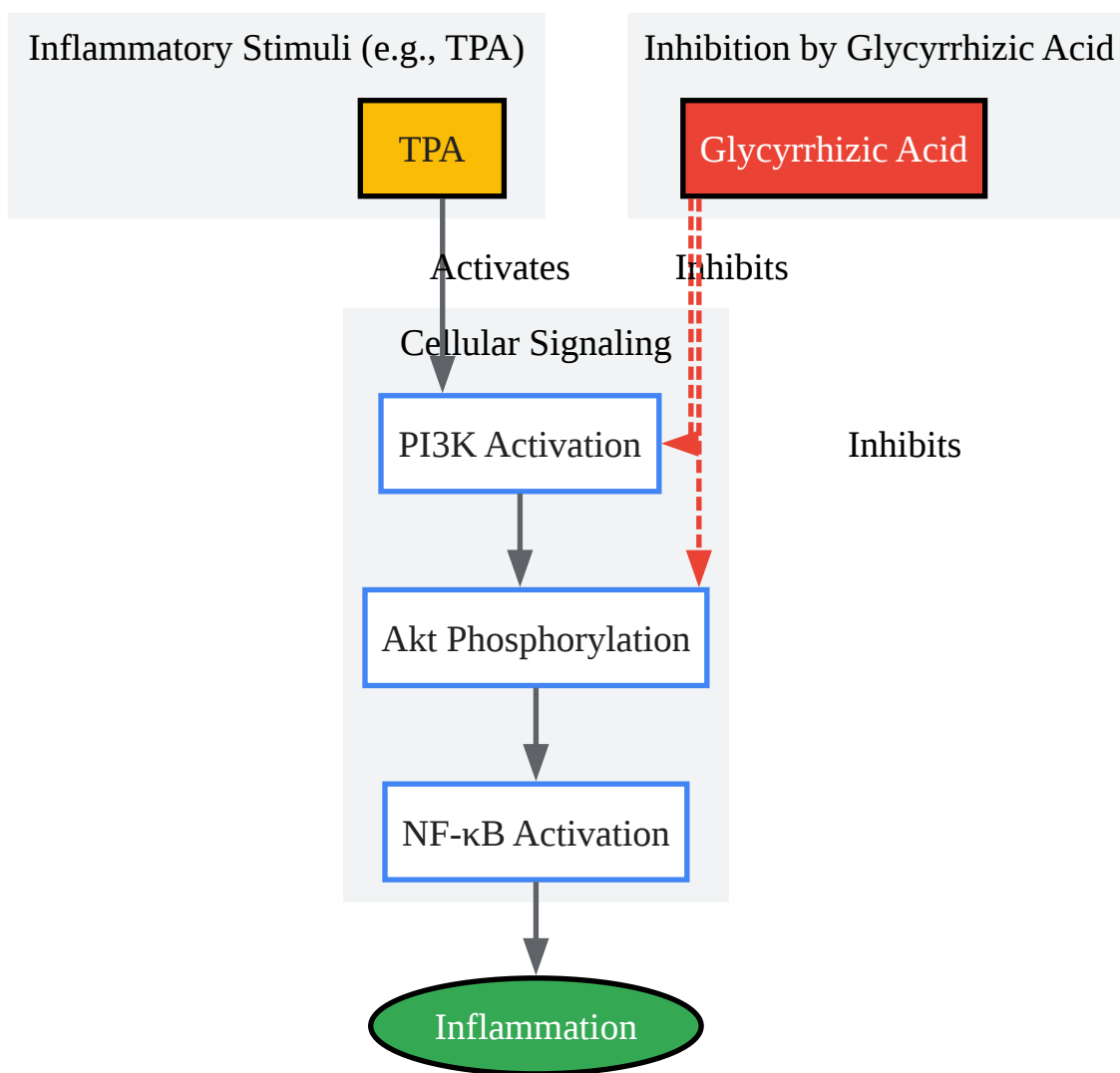
Caption: **Glycyrrhizic acid** inhibits the NF-κB signaling pathway, reducing inflammation.

## Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is involved in cell survival and proliferation and also plays a role in inflammation. **Glycyrrhizic acid** can modulate this pathway, contributing to its anti-



inflammatory effects.[27][30]



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Caption: **Glycyrrhizic acid** modulates the PI3K/Akt pathway, contributing to its anti-inflammatory effects.

## Conclusion

The historical and continued use of licorice root and its active compound, **glycyrrhizic acid**, in traditional medicine provides a compelling foundation for modern pharmacological research. The convergence of historical knowledge with contemporary scientific validation highlights the enduring therapeutic potential of this natural product. The detailed protocols and mechanistic

insights presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore and harness the benefits of **glycyrrhizic acid** in the development of novel therapeutics for a range of inflammatory and other chronic diseases. Further investigation into the nuances of traditional preparation methods and their impact on the bioavailability and efficacy of **glycyrrhizic acid** will undoubtedly pave the way for new and innovative applications.

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- To cite this document: BenchChem. [The Enduring Legacy of Glycyrrhizic Acid: A Journey Through Traditional Medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820763#the-historical-context-of-glycyrrhizic-acid-in-traditional-medicine]

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